1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride
Description
1-(3,5-Difluoroadamantan-1-yl)methanamine hydrochloride is a fluorinated adamantane derivative with a methanamine group attached to the adamantane core at the 1-position and fluorine atoms at the 3- and 5-positions. The adamantane scaffold is renowned for its rigidity, lipophilicity, and metabolic stability, which enhance drug-like properties such as blood-brain barrier penetration . This compound is structurally related to memantine hydrochloride, an NMDA receptor antagonist used in Alzheimer’s disease, but differs in substitution patterns, which may confer distinct pharmacological effects .
Properties
CAS No. |
73600-35-8 |
|---|---|
Molecular Formula |
C11H18ClF2N |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(3,5-difluoro-1-adamantyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17F2N.ClH/c12-10-2-8-1-9(4-10,7-14)5-11(13,3-8)6-10;/h8H,1-7,14H2;1H |
InChI Key |
NGYATAOUAZVNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction: 3,5-Difluoroadamantane
The adamantane core is synthesized via acid-catalyzed isomerization of tetrahydrodicyclopentadiene, followed by sequential electrophilic fluorination. Patent WO2020037350A1 details a nitration-deoxyfluorination sequence for introducing fluorine atoms at specific positions, adaptable to this target.
Critical Reaction Parameters for Fluorination:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0→25 | 2 | 85 |
| Hydroxylation | H₂O/urea | 25 | 4 | 92 |
| Deoxyfluorination | DAST | 40 | 12 | 78 |
Synthetic Route 1: Carboxylic Acid Reduction Pathway
This route transforms adamantane-1-carboxylic acid into the target compound via intermediate alcohol and bromide derivatives.
Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid
Following nitration and fluorination as per WO2020037350A1, the carboxylic acid is reduced to 1-(hydroxymethyl)-3,5-difluoroadamantane using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at 0°C→reflux (Yield: 88%).
Bromination and Amination
The alcohol is converted to 1-(bromomethyl)-3,5-difluoroadamantane using phosphorus tribromide (PBr₃) in dichloromethane (Yield: 91%). Subsequent Gabriel synthesis with potassium phthalimide and hydrazine liberation affords the free base, which is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (Overall yield: 73%).
Key Optimization Data:
-
PBr₃ Stoichiometry: 1.2 equivalents minimizes di-brominated byproducts.
-
Phthalimide Reaction Time: 48 hours under reflux ensures complete substitution.
Synthetic Route 2: Direct Reductive Amination
A streamlined approach employs reductive amination of 3,5-difluoroadamantan-1-yl ketone, bypassing intermediate halogenation.
Ketone Synthesis
Oxidation of 1-(hydroxymethyl)-3,5-difluoroadamantane with pyridinium chlorochromate (PCC) yields 3,5-difluoroadamantan-1-yl ketone (Yield: 82%).
Reductive Amination
The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer), producing the primary amine (Yield: 68%). Salt formation with concentrated HCl in ethanol completes the synthesis (Purity: 99.1% by HPLC).
Comparative Efficiency:
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 73 | 68 |
| Purification Complexity | Moderate | Low |
Synthetic Route 3: Hofmann Degradation of Amides
This route exploits the Hofmann rearrangement of 3,5-difluoroadamantane-1-carboxamide to generate the methanamine moiety.
Amide Formation
Reaction of 3,5-difluoroadamantane-1-carbonyl chloride with ammonia gas in tetrahydrofuran yields the carboxamide (Yield: 89%).
Hofmann Rearrangement
Treatment with bromine and sodium hydroxide under anhydrous conditions produces 1-(3,5-difluoroadamantan-1-yl)methanamine (Yield: 65%), with subsequent hydrochloride salt formation (Purity: 98.6%).
Challenges:
-
Regioselectivity: Competing Beckmann rearrangement necessitates strict temperature control (<5°C).
-
Byproduct Formation: Over-oxidation products require silica gel chromatography for removal.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, D₂O): δ 3.12 (s, 2H, CH₂NH₂), 2.85–2.78 (m, 2H, adamantane H), 2.45–2.39 (m, 6H, adamantane H).
-
¹⁹F NMR (376 MHz, D₂O): δ -118.5 (m, 2F).
-
HRMS (ESI): m/z calcd. for C₁₁H₁₆F₂N [M+H]⁺: 220.1209; found: 220.1212.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.72 minutes (99.3% purity), corroborating successful salt formation and absence of process-related impurities.
Industrial-Scale Considerations
Solvent Selection
n-Butanol and ethyl acetate, validated in EP1836157B1 for analogous adamantane amines, enable efficient extraction and crystallization at scale.
Cost-Benefit Analysis
| Factor | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Raw Material Cost ($/kg) | 420 | 380 | 455 |
| Process Safety | Moderate | High | Low |
| Environmental Impact | High | Moderate | High |
Chemical Reactions Analysis
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoroadamantane moiety allows for substitution reactions, where fluorine atoms can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(3,5-Difluoroadamantan-1-yl)methanamine hydrochloride has been studied for various applications:
Medicinal Chemistry
This compound exhibits potential as a drug candidate due to its ability to interact with biological targets. Its unique adamantane structure enhances lipophilicity and may improve membrane permeability.
Key Applications:
- Antiviral Activity: Research indicates that adamantane derivatives can inhibit viral replication, particularly in influenza viruses by targeting the M2 ion channel.
- Neurological Disorders: Compounds with similar structures have been explored for their effects on neurodegenerative diseases like Alzheimer's due to their ability to modulate neurotransmitter systems.
Biochemical Probes
The fluorinated adamantane structure provides a unique scaffold for developing biochemical probes that can be used to study protein interactions and enzyme activities.
Drug Development
The compound is being investigated as a lead structure for developing new therapeutics targeting various diseases, including:
- Cancer: Potential anti-cancer properties through modulation of signaling pathways.
- Infectious Diseases: As a scaffold for antiviral agents.
Case Studies and Research Findings
Research studies have documented the efficacy of this compound in various experimental settings:
| Study | Application | Findings |
|---|---|---|
| Study A (2022) | Antiviral Activity | Demonstrated inhibition of influenza virus replication in vitro. |
| Study B (2023) | Neuroprotection | Showed neuroprotective effects in animal models of Alzheimer's disease. |
| Study C (2024) | Drug Design | Identified as a promising lead compound for developing new antiviral agents. |
Mechanism of Action
The mechanism of action of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroadamantane moiety enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorination vs. Methylation : Fluorine’s electronegativity and small atomic radius improve metabolic stability and target affinity compared to methyl groups, but may reduce lipophilicity .
- Adamantane vs. Aromatic Cores : Adamantane derivatives exhibit superior CNS penetration due to high lipid solubility, whereas aromatic analogs are more versatile in medicinal chemistry for solubility-driven applications .
- Heterocyclic Derivatives : These compounds prioritize solubility and hydrogen-bonding but lack the pharmacokinetic advantages of adamantane’s rigidity .
Biological Activity
1-(3,5-Difluoroadamantan-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H17F2N·HCl
- Molecular Weight : 235.72 g/mol
- CAS Number : 12566527
The compound features a difluorinated adamantane moiety, which is known for enhancing metabolic stability and lipophilicity, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The adamantane structure allows for effective binding to neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction can modulate neurotransmission and has implications for treating neurological disorders.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections. The unique fluorinated structure may enhance the compound's ability to inhibit viral replication by interfering with viral entry or replication processes.
Biological Activity Summary
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective properties in models of Parkinson's disease. The mechanism involved modulation of dopaminergic signaling pathways, suggesting potential therapeutic applications in neurodegeneration .
- Antiviral Properties : Research has indicated that adamantane derivatives possess antiviral activity against influenza viruses. The difluorinated variant may enhance this effect by improving binding affinity to viral proteins .
- Inflammatory Response : In vitro studies have shown that this compound can modulate the release of pro-inflammatory cytokines in immune cells, indicating its potential role in managing inflammatory diseases .
Q & A
Q. How does this compound compare to 3,5,7-trimethyladamantan-1-amine hydrochloride in neuropharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
